

The Expanding Universe of Lysine Modifications: A Technical Guide to Discovery and Characterization

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The post-translational modification (PTM) of lysine residues is a fundamental mechanism regulating protein function, cellular signaling, and disease pathogenesis. Beyond the well-established roles of acetylation and ubiquitination, a burgeoning field of research is uncovering a diverse array of novel lysine modifications. These discoveries are expanding our understanding of cellular regulation and opening new avenues for therapeutic intervention. This in-depth technical guide provides a comprehensive overview of the core methodologies and key findings in the discovery and characterization of novel lysine modifications, with a focus on lactylation, succinylation, and crotonylation.

Novel Lysine Modifications: An Expanding Repertoire

The ϵ -amino group of lysine is a hub for a remarkable variety of PTMs, each imparting distinct structural and functional consequences to the modified protein. Recent advances in mass spectrometry-based proteomics have led to the identification of a growing family of lysine acylations and other modifications.^{[1][2][3][4][5]}

Table 1: A Selection of Novel Lysine Modifications

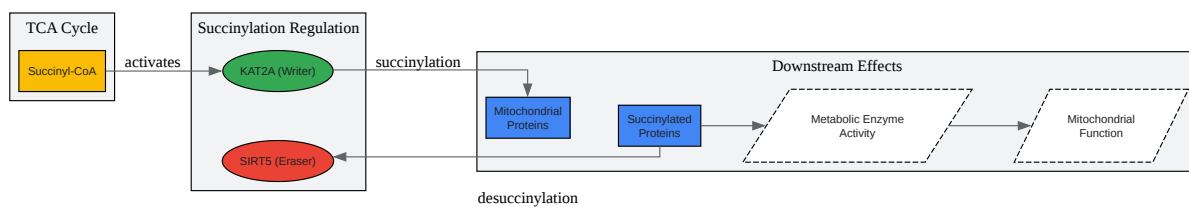
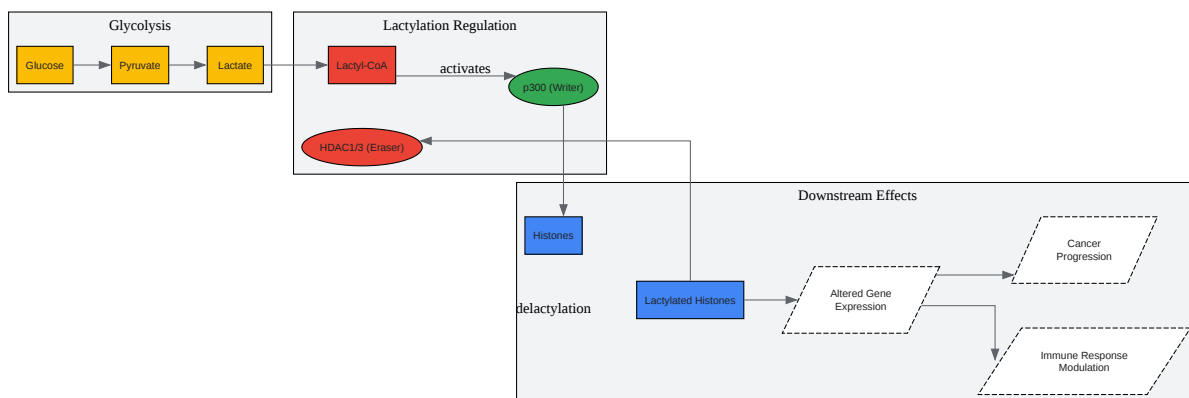
Modification	Mass Shift (Da)	Key Biological Roles	References
Lactylation	+72.021	Regulation of gene expression in response to glycolysis, immune cell function, cancer metabolism. [1] [4] [6] [7] [8]	[1] [4] [6] [7] [8]
Succinylation	+100.016	Regulation of mitochondrial metabolism, enzyme activity, and chromatin structure. [9] [10] [11] [12]	[9] [10] [11] [12]
Crotonylation	+68.026	Transcriptional activation, DNA damage response, regulation of spermatogenesis. [12] [13] [14] [15]	[12] [13] [14] [15]
Malonylation	+86.000	Regulation of metabolic enzymes, involvement in cellular metabolism. [16] [17] [18]	[16] [17] [18]
Propionylation	+56.026	Transcriptional regulation, histone modification.	
Butyrylation	+70.042	Histone modification, potential role in gene regulation.	

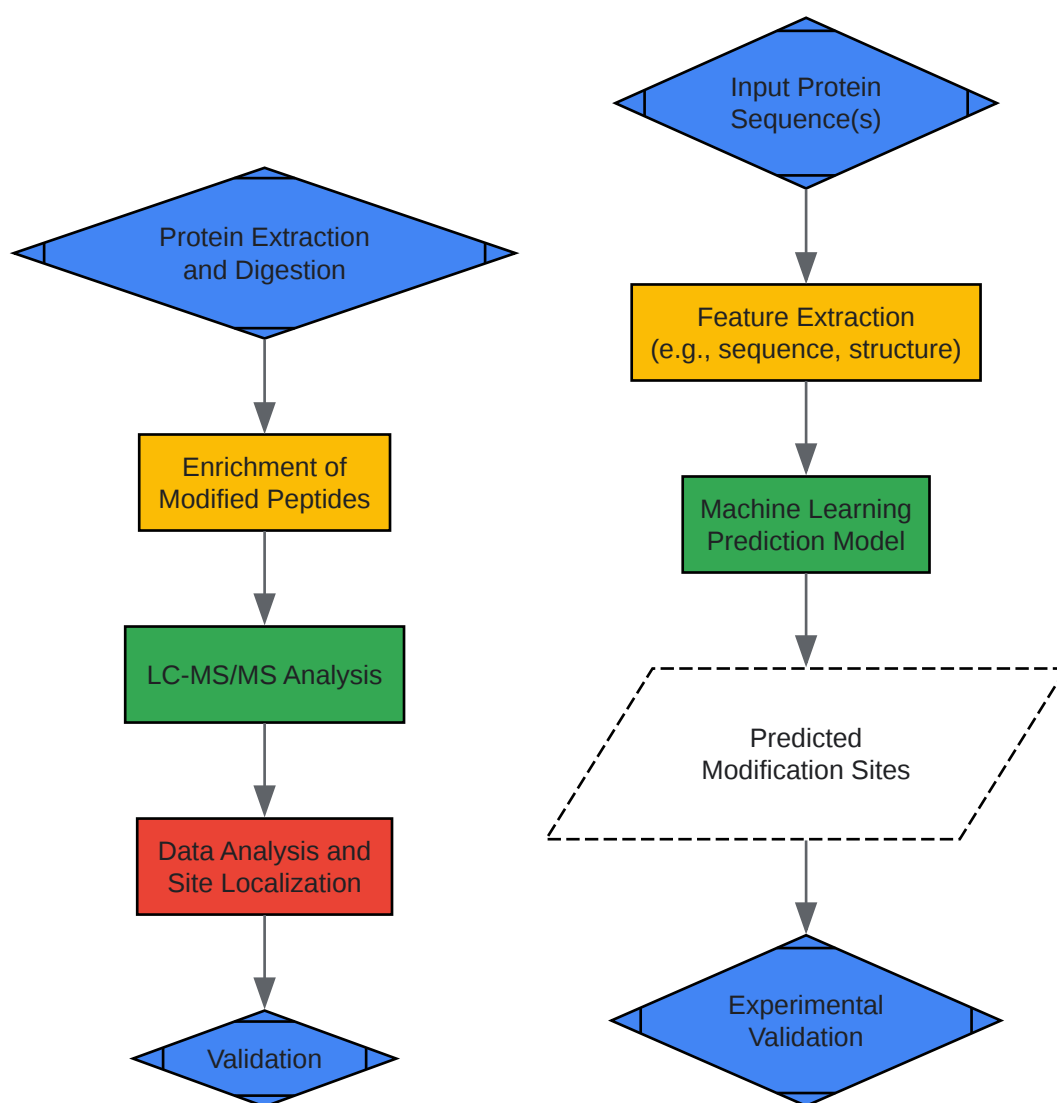
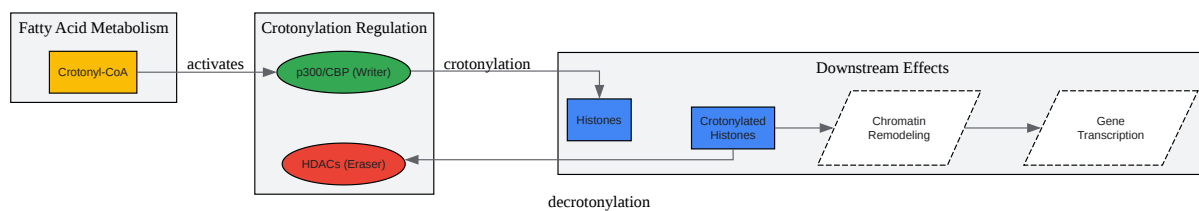
Signaling Pathways and Regulatory Networks

Novel lysine modifications are integral components of complex signaling networks, often acting as metabolic sensors that link cellular energy status to downstream biological processes.

Lysine Lactylation: A Link Between Glycolysis and Gene Regulation

Lysine lactylation is a recently discovered PTM that is directly regulated by the levels of lactate, a key metabolite produced during glycolysis.^{[1][4]} This modification has been shown to play a crucial role in modulating gene expression, particularly in the context of cancer and immune responses.^{[1][6][7][8]}





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